molecular formula C20H24N4 B2824455 N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-49-9

N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2824455
CAS No.: 890629-49-9
M. Wt: 320.44
InChI Key: YKBVAFFJGCHVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The unique structure of this compound makes it a privileged scaffold for drug discovery and combinatorial library design.

Scientific Research Applications

N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Future Directions

The future directions for “N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its potential as an inhibitor of mycobacterial ATP synthase . Additionally, its potential cytotoxic activities against various cancer cell lines could be further investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization with a suitable reagent . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique structural features, which confer enhanced stability and specificity in its interactions with molecular targets. Its ability to inhibit CDKs with high potency makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

N-cyclopentyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-14(2)18-12-19(22-16-10-6-7-11-16)24-20(23-18)17(13-21-24)15-8-4-3-5-9-15/h3-5,8-9,12-14,16,22H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBVAFFJGCHVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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